N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine
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Overview
Description
N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is a complex organic compound with a unique structure that combines methoxy, methylbenzyl, and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation:
Formation of Tetrazole Ring: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Methoxy and Methylbenzyl Group Introduction: The methoxy and methylbenzyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy and methylbenzyl groups can be oxidized under strong oxidative conditions.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The benzyl position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium azide or alkoxides can be employed.
Major Products
Oxidation: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the tetrazole ring can yield primary amines.
Substitution: Substitution reactions can introduce various functional groups at the benzyl position.
Scientific Research Applications
N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antiproliferative activities.
Industry: Used in the synthesis of functionalized organopolyphosphazenes for in vivo applications.
Mechanism of Action
The mechanism of action of N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(2-thienylmethyl)amine
- N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(2-pyridinylmethyl)amine
- 4-Methoxybenzylamine
Uniqueness
N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is unique due to its combination of methoxy, methylbenzyl, and tetrazolyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1092307-35-1 |
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Molecular Formula |
C20H25N5O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C20H25N5O2/c1-4-10-25-23-20(22-24-25)21-13-16-8-9-18(19(12-16)26-3)27-14-17-7-5-6-15(2)11-17/h5-9,11-12H,4,10,13-14H2,1-3H3,(H,21,23) |
InChI Key |
LOOPJLKRARWDOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC(=C3)C)OC |
Origin of Product |
United States |
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